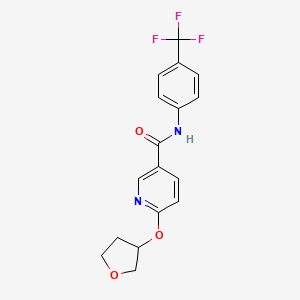
6-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethyl)phenyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethyl)phenyl)nicotinamide (THFA) is a synthetic compound that has been extensively studied for its potential applications in scientific research. THFA is a small molecule that can be synthesized through a variety of methods and has shown promising results in various biochemical and physiological experiments.
Aplicaciones Científicas De Investigación
Pharmacological and Antimicrobial Activity
One study highlights the synthesis and biological evaluation of nicotinamide derivatives, focusing on their antimicrobial properties. Compounds related to nicotinamide have been explored for their potential in treating microbial infections. For instance, derivatives of nicotinic acid, such as 4-Thiazolidinones with 2-Amino-6-methylbenzothiazole, have shown antimicrobial activity against both gram-positive and gram-negative bacteria, as well as fungal species. This suggests a broad spectrum of potential pharmacological applications for nicotinamide derivatives in combating various microbial pathogens (Patel & Shaikh, 2010).
Antiprotozoal Activity
Further research into nicotinamide analogs has demonstrated significant antiprotozoal activities. Specific derivatives have been effective against Trypanosoma and Plasmodium species, indicating potential for treating diseases like trypanosomiasis and malaria. The synthesis of these compounds involves strategic chemical modifications to enhance their biological efficacy against protozoal pathogens. This research opens avenues for developing new antiprotozoal agents that could contribute to controlling diseases with significant public health impacts (Ismail et al., 2003).
Bioenergetics and Metabolic Regulation
Nicotinamide plays a crucial role in cellular energy metabolism and has been a subject of investigation for its effects on bioenergetics and metabolic regulation. Studies have explored its involvement in processes such as oxidative stress modulation, cellular survival, and apoptosis. Nicotinamide's impact on these cellular mechanisms suggests its potential therapeutic applications in managing diseases related to immune system dysfunction, diabetes, and aging-related conditions. The understanding of nicotinamide's role in cellular physiology could lead to novel therapeutic strategies for a range of diseases, highlighting the importance of further research in this area (Maiese et al., 2009).
Neuroprotection and Neurodegeneration
Nicotinamide has also been researched for its neuroprotective properties. Studies indicate its potential in preventing neuronal apoptosis and supporting neuronal survival, particularly in the context of neurotoxic challenges and neurodegenerative diseases. The ability of nicotinamide to mitigate neuronal damage and support brain health is of significant interest for developing interventions against diseases like Parkinson's and Alzheimer's (Mukherjee et al., 1997).
Propiedades
IUPAC Name |
6-(oxolan-3-yloxy)-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O3/c18-17(19,20)12-2-4-13(5-3-12)22-16(23)11-1-6-15(21-9-11)25-14-7-8-24-10-14/h1-6,9,14H,7-8,10H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCDTWQPFBCHIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethyl)phenyl)nicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

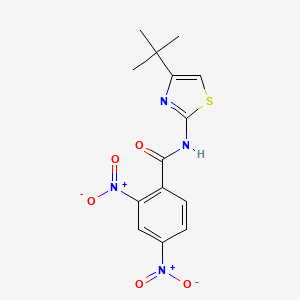
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,5-difluorobenzenesulfonamide](/img/structure/B2382760.png)
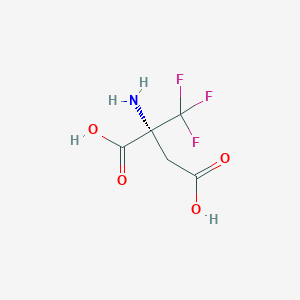
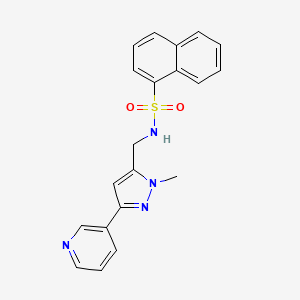
![1-[2-(4-methoxyphenoxy)ethyl]-2-(thiophen-2-ylmethyl)-1H-benzimidazole](/img/structure/B2382764.png)
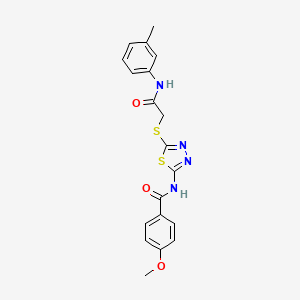
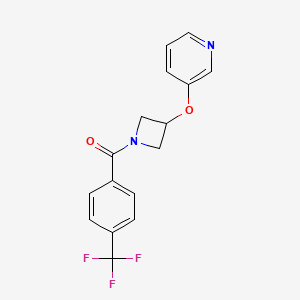
![2-(4-{[1-(2-chlorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)pyrimidine](/img/structure/B2382769.png)
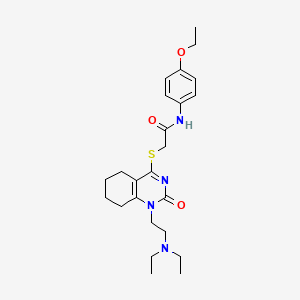
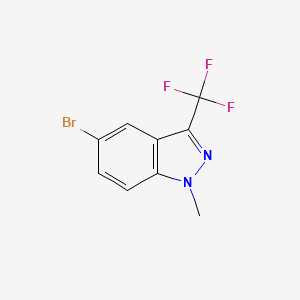
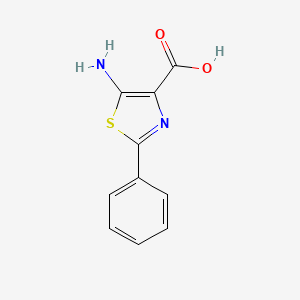
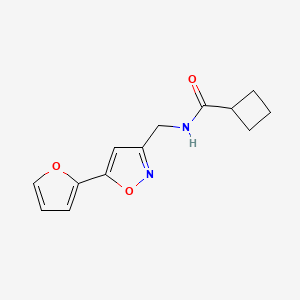
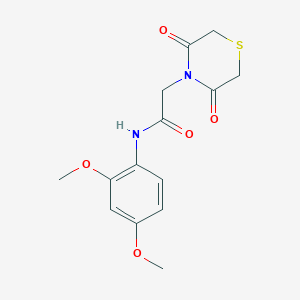
![3-(3-bromophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2382780.png)